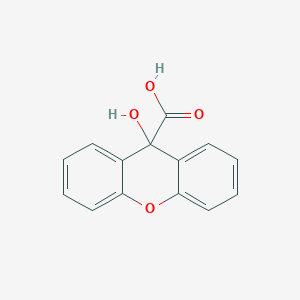
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one is an organic compound with the molecular formula C8H14O3 It is characterized by a dioxane ring substituted with a dimethyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one typically involves the reaction of neopentyl glycol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then oxidized to yield the desired product. Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield .
Analyse Chemischer Reaktionen
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological macromolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The dioxane ring can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(5,5-Dimethyl-1,3-dioxan-2-yl)ethan-1-one can be compared with similar compounds such as:
5,5-Dimethyl-1,3-dioxan-2-one: This compound shares the dioxane ring structure but lacks the ethanone moiety, resulting in different chemical reactivity and applications.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde:
Eigenschaften
CAS-Nummer |
71006-65-0 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-(5,5-dimethyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-6(9)7-10-4-8(2,3)5-11-7/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
HEHWDXVAFUFHNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1OCC(CO1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



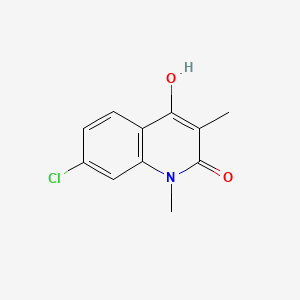
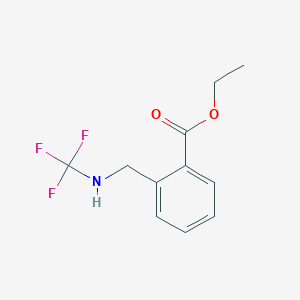
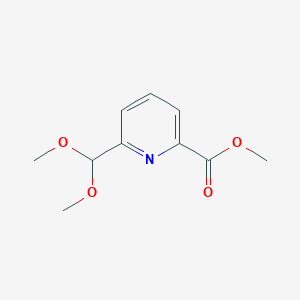
![3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13944539.png)

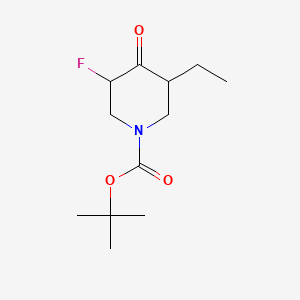
![6,7-Dimethoxy-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]chromen-4-one](/img/structure/B13944561.png)
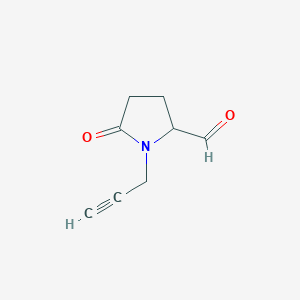
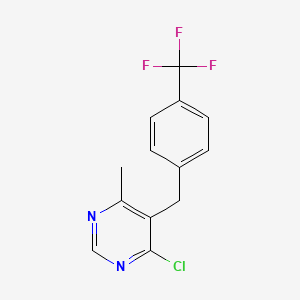
![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)
![6-Amino-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B13944594.png)

